Cas no 1382486-56-7 (4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid)

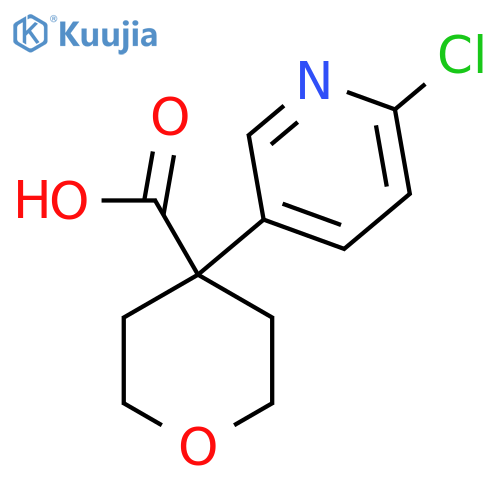

1382486-56-7 structure

商品名:4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid

CAS番号:1382486-56-7

MF:C11H12ClNO3

メガワット:241.670882225037

MDL:MFCD26407011

CID:4733003

PubChem ID:71743880

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID

- KJPKKSKPJHUFPA-UHFFFAOYSA-N

- 4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid

- 4-(6-Chloro-3-pyridinyl)tetrahydro-2h-pyran-4-carboxylic acid

- SCHEMBL9966329

- EN300-1968679

- DB-194639

- AS-42300

- MFCD26407011

- AKOS027332377

- 4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLICACID

- 1382486-56-7

-

- MDL: MFCD26407011

- インチ: 1S/C11H12ClNO3/c12-9-2-1-8(7-13-9)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)

- InChIKey: KJPKKSKPJHUFPA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=N1)C1(C(=O)O)CCOCC1

計算された属性

- せいみつぶんしりょう: 241.0505709g/mol

- どういたいしつりょう: 241.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 59.4

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB449080-100mg |

4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-carboxylic acid; . |

1382486-56-7 | 100mg |

€451.60 | 2025-02-20 | ||

| Alichem | A029202789-5g |

4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1382486-56-7 | 95% | 5g |

$2,191.98 | 2022-04-02 | |

| Enamine | EN300-1968679-0.05g |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid |

1382486-56-7 | 0.05g |

$912.0 | 2023-09-16 | ||

| Chemenu | CM473360-1g |

4-(6-CHLOROPYRIDIN-3-YL)TETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID |

1382486-56-7 | 95%+ | 1g |

$773 | 2023-03-07 | |

| Enamine | EN300-1968679-10.0g |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid |

1382486-56-7 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1968679-1g |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid |

1382486-56-7 | 1g |

$1086.0 | 2023-09-16 | ||

| abcr | AB449080-250mg |

4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-carboxylic acid; . |

1382486-56-7 | 250mg |

€857.10 | 2025-02-20 | ||

| Enamine | EN300-1968679-10g |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid |

1382486-56-7 | 10g |

$4667.0 | 2023-09-16 | ||

| A2B Chem LLC | AI33448-1mg |

4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1382486-56-7 | 95 | 1mg |

$73.00 | 2024-04-20 | |

| A2B Chem LLC | AI33448-2mg |

4-(6-Chloropyridin-3-yl)tetrahydro-2h-pyran-4-carboxylic acid |

1382486-56-7 | 95 | 2mg |

$86.00 | 2024-04-20 |

4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1382486-56-7 (4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1382486-56-7)4-(6-chloropyridin-3-yl)oxane-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):638.0